L-732138
Overview
Description
2-acetamido-3-(1H-indol-3-yl)propanoic acid [3,5-bis(trifluoromethyl)phenyl]methyl ester is a N-acyl-amino acid.
Scientific Research Applications
Synthesis and Pharmaceutical Research
Regioselective Synthesis : The compound is used in regioselective synthesis processes, particularly in the formation of bis(indol-3-yl) compounds, which are significant in biological and pharmaceutical research (Kutubi & Kitamura, 2011).
Antitumor Activities : Studies have explored its derivatives for potential antitumor activities, indicating selective anti-tumor properties in specific configurations (Xiong Jing, 2011).
Chemical Synthesis and Characterization
Schiff Base Synthesis : The chemical has been used in synthesizing Schiff bases containing the indole group, which exhibit significant antimicrobial activity, including antibacterial, antifungal, and anti-tubercular properties (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Crystal Structure Analysis : Its crystal structure, particularly in relation to amino acids, is studied for its implications in methylation, detoxification, and antioxidation processes, useful in pharmaceutical and food industries (Jian Li, Zunjun Liang, & X. Tai, 2009).
Industrial and Material Science Applications
Corrosion Inhibition : Derivatives of the compound have been investigated for their effectiveness in inhibiting corrosion of steel in acidic environments, highlighting its potential in industrial applications (Missoum et al., 2013).
Trace Organic Analysis : Its derivatives have been used in developing analytical reagents for trace organic analysis, particularly in detecting oxidative sugar damage to DNA (Lu & Giese, 2000).
Biochemistry and Molecular Biology
Fluorescence Applications : In the field of biochemistry, the compound has been incorporated into tridentate ligands for fluorescence studies, enhancing the understanding of molecular interactions (Wei et al., 2006).
Enzyme Inhibition Studies : Its analogs have been identified as potential inhibitors of fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis, which is crucial in diabetes research (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).
Properties
Molecular Formula |
C22H18F6N2O3 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methyl 2-acetamido-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C22H18F6N2O3/c1-12(31)30-19(8-14-10-29-18-5-3-2-4-17(14)18)20(32)33-11-13-6-15(21(23,24)25)9-16(7-13)22(26,27)28/h2-7,9-10,19,29H,8,11H2,1H3,(H,30,31) |
InChI Key |
BYYQYXVAWXAYQC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.